molecular formula C16H28N2O4 B1529629 Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 1363380-89-5

Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B1529629
CAS No.: 1363380-89-5
M. Wt: 312.4 g/mol
InChI Key: CJVDJLFJSOWZOU-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate emerged as a synthetic intermediate in the early 21st century, coinciding with advancements in bicyclic amine chemistry. Its development is tied to the broader exploration of azabicycloalkanes in medicinal chemistry, particularly for their utility in drug discovery programs targeting neurological and inflammatory diseases. While no single publication documents its inaugural synthesis, its structural framework aligns with methodologies reported for related 9-azabicyclo[3.3.1]nonane derivatives, such as those involving Mannich reactions or radical cyclizations. The compound gained prominence due to its role in optimizing pharmacokinetic properties of bioactive molecules, as evidenced by its inclusion in patented synthetic routes for N-acylethanolamine acid amidase (NAAA) inhibitors.

Chemical Classification and Nomenclature

This compound belongs to three overlapping chemical classes:

  • Bicyclic amines : Characterized by the 9-azabicyclo[3.3.1]nonane core, a bridged heterocycle with nitrogen at position 9.
  • Carbamate derivatives : Features a tert-butoxycarbonyl (Boc) protecting group on the secondary amine.
  • Ester-containing compounds : Contains an ethyl ester moiety at position 3 of the bicyclic system.

Systematic IUPAC name:
Ethyl 7-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate
Common abbreviations include Boc-azabicyclo ester or ARN19689 precursor .

Fundamental Physicochemical Properties

Molecular Formula (C₁₆H₂₈N₂O₄) and Weight (312.41 g/mol)

The molecular formula reflects:

  • 16 carbon atoms : Distributed across the bicyclic core (9 atoms), Boc group (4), and ethyl ester (3).
  • 28 hydrogen atoms : Predominantly in aliphatic chains and the bicyclo framework.
  • 2 nitrogen atoms : One in the bicyclic amine, another in the carbamate.
  • 4 oxygen atoms : Ester carbonyl (1), carbamate carbonyl (1), two ether oxygens (Boc group).

Chemical Identifiers (CAS: 1363380-89-5)

Property Value
CAS Registry Number 1363380-89-5
PubChem CID Not yet assigned (2025)
MDL Number MFCD22573386
Beilstein Registry Not reported

SMILES Notation and Structural Representation

SMILES :
CCOC(=O)C1CC2CC(CC(C1)N2)NC(=O)OC(C)(C)C

Structural features :

  • Bicyclo[3.3.1]nonane core : Rigid chair-boat conformation enforced by the bridgehead nitrogen.
  • Boc group : tert-Butyl carbonate at position 7, providing steric protection and modulating solubility.
  • Ethyl ester : Electron-withdrawing group at position 3, influencing reactivity in nucleophilic substitutions.

Electronic Structure and Molecular Geometry

The molecule exhibits distinct electronic characteristics:

  • Bicyclic core :

    • Nitrogen hybridization : sp³-hybridized, with lone pair participating in hydrogen bonding.
    • Conformational rigidity : Bridgehead nitrogen restricts ring puckering, stabilizing specific diastereomers.
  • Substituent effects :

    • Boc group : Electron-donating tert-butyl moiety creates a localized negative charge on the carbamate oxygen.
    • Ethyl ester : Polarizes the adjacent carbonyl group (calculated dipole moment ~2.5 D).
  • Molecular dimensions :

    • Bridge length : 2.8–3.1 Å between N9 and C3 (estimated from X-ray data of analogous compounds).
    • Dihedral angles : C7-N-C(=O)-O measures ~120°, favoring carbamate planarity.

Computational studies (DFT/B3LYP) on similar azabicyclo systems suggest:

  • HOMO localization on the bicyclic amine nitrogen.
  • LUMO concentrated at the ester carbonyl, facilitating nucleophilic attack.

Properties

IUPAC Name

ethyl 7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-21-14(19)10-6-11-8-13(9-12(7-10)17-11)18-15(20)22-16(2,3)4/h10-13,17H,5-9H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVDJLFJSOWZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC(CC(C1)N2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic uses.

Chemical Structure and Properties

This compound (CAS No. 72207915) has the molecular formula C16H28N2O4C_{16}H_{28}N_{2}O_{4} and features a bicyclic structure that contributes to its unique pharmacological properties. The compound contains a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways, including the use of asymmetric reactions such as the Pictet–Spengler reaction and other coupling reactions to construct the bicyclic framework. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while maintaining biological activity .

This compound has been identified as a non-peptide antagonist of orexin receptors, specifically targeting the orexin-1 receptor (OX1R). Orexins are neuropeptides involved in regulating various physiological functions, including sleep-wake cycles, appetite, and reward pathways . The antagonism of these receptors may provide therapeutic benefits in treating disorders such as insomnia, anxiety, and addiction.

Therapeutic Applications

The compound's potential therapeutic applications are extensive:

  • Sleep Disorders : By blocking orexin receptors, it may help manage conditions like insomnia.
  • Anxiety Disorders : Its action on orexin pathways could alleviate symptoms associated with anxiety.
  • Cognitive Dysfunction : Research indicates that orexin modulation may influence cognitive processes, making this compound a candidate for cognitive enhancement therapies.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural components. Variations in the bicyclic structure or substituents on the nitrogen atoms can significantly impact its receptor binding affinity and selectivity .

Case Studies

Several studies have explored the SAR of related compounds:

  • N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors : Compounds with similar bicyclic structures demonstrated potent inhibition of NAAA, which is crucial for managing inflammatory responses .
  • Anticancer Activity : Bicyclo[3.3.1]nonane derivatives have shown promise in anticancer therapies through various mechanisms, including apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
Orexin Receptor AntagonismOrexin-1 Receptor (OX1R)Sleep regulation
NAAA InhibitionN-acylethanolamine-hydrolyzing acid amidaseAnti-inflammatory
Anticancer PotentialVarious cancer cell linesInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 9-azabicyclo[3.3.1]nonane scaffold is widely modified to explore structure-activity relationships (SAR). Below is a detailed comparison with key analogs:

Substituent Variations

A. Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 141379-91-1)
  • Structure: Lacks the Boc-amino group at position 6.
  • Molecular Weight : 197.27 g/mol.
  • Applications : A simpler precursor used in coupling reactions (e.g., amide bond formation).
  • Key Difference : The absence of Boc protection limits its utility in multi-step syntheses requiring selective deprotection.
B. tert-Butyl 7-Benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (Compound 9)
  • Structure : Features a benzyl group at position 7 and a keto group at position 7.
  • Synthesis : Prepared via a Mannich-like reaction involving benzylamine and paraformaldehyde.
  • Applications : Explored as a nAChR ligand with subtype selectivity.
  • Key Difference: The diazabicyclo core and benzyl group enhance receptor binding but reduce metabolic stability compared to the monocyclic Boc-amino analog.
C. 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride
  • Structure : Replaces one nitrogen with oxygen (3-oxa) and includes a carboxylic acid at position 7.
  • Molecular Weight: Not explicitly reported, but the oxa ring increases polarity.
  • Applications : Used in peptide mimetics due to its rigid, polar scaffold.
  • Key Difference : The oxa ring introduces conformational rigidity, altering pharmacokinetic properties.

Functional Group Modifications

D. Ethyl 9-Methoxy-9-(3-Methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 52904-53-7)
  • Structure : Contains methoxy groups at position 9 and a 3-methoxyphenyl substituent.
  • Molecular Weight : 333.4 g/mol; higher hydrophobicity (XLogP3 = 3).
  • Applications : Investigated for CNS activity due to its lipophilicity and aromatic substituents.
  • Key Difference: The bulky methoxyphenyl group may hinder blood-brain barrier penetration compared to the Boc-amino analog.
E. tert-Butyl (1R,5S,9r)-9-(Pyrazin-2-yloxy)-3-azabicyclo[3.3.1]nonane-3-carboxylate (Compound 63)
  • Structure : Includes a pyrazine ring linked via an ether bond.
  • Synthesis : Achieved through nucleophilic substitution with 2-chloropyrazine.
  • Applications : Acts as a precursor for kinase inhibitors.
  • Key Difference : The pyrazine moiety enhances π-stacking interactions in target binding.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Features Application References
Ethyl 7-(Boc-amino)-9-azabicyclo[...]carboxylate Boc at 7, ethyl ester at 3 ~311.34 (calculated) Bicyclic, protected amine Pharmaceutical intermediate
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate None (parent compound) 197.27 Simple ester, no protection Chemical synthesis
9-Benzyl-3-oxa-9-azabicyclo[...]carboxylic acid HCl Benzyl, oxa ring, carboxylic acid - Oxa ring, hydrochloride salt Drug development
tert-Butyl 7-(pyrazin-2-yloxy)-3-azabicyclo[...] tert-Butyl, pyrazine - Substituted oxygen, bicyclic Receptor ligands

Research Findings and Trends

  • Receptor Binding: Diazabicyclo derivatives (e.g., Compound 9) exhibit high affinity for α4β2 nAChR subtypes, with IC₅₀ values in the nanomolar range.
  • Metabolic Stability : Boc protection in the target compound improves resistance to enzymatic degradation compared to unprotected amines.
  • Synthetic Flexibility : The ethyl ester in the target compound allows efficient conversion to carboxylic acids or amides, critical for SAR studies.

Challenges and Contradictions

  • Oxa vs. Aza Rings : 3-Oxa analogs (e.g., ) exhibit reduced basicity, which may limit interactions with acidic biological targets.
  • Boc Deprotection : While Boc groups are acid-labile, harsh deprotection conditions (e.g., ZnBr₂ in ) may degrade sensitive scaffolds.

Preparation Methods

Formation of 9-Azabicyclo[3.3.1]nonane Core

A key published procedure for synthesizing the bicyclic core involves the condensation of acetone-1,3-dicarboxylic acid with glutaraldehyde and benzylamine under acidic conditions to generate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, an important intermediate (compound 3 in the referenced procedure).

  • Reaction conditions : Water as solvent, sulfuric acid as catalyst, temperature maintained between 0–10 °C initially, followed by aging at 5 °C and then 25 °C.
  • Yield and purity : Approximately 57% yield of compound 3 with high purity confirmed by HPLC and quantitative NMR.

Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

The ketone intermediate is reduced using sodium borohydride in methanol at 0–5 °C to form the corresponding alcohol (compound 4).

  • Key points : Controlled addition of NaBH4, quenching with dilute HCl, extraction with methyl tert-butyl ether (MTBE), and pH adjustments to isolate the product.
  • Yield : 89% yield of crude alcohol with 95.5% purity by HPLC.

Dehydration to 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene

Treatment of the alcohol with 70% aqueous sulfuric acid at 100 °C for 20 hours induces dehydration to form the olefin (compound 5).

  • Isolation : Neutralization with sodium hydroxide, extraction with ethyl acetate, and solvent removal.
  • Yield : 93% yield with 97% purity by HPLC.

Hydrogenation to 9-Azabicyclo[3.3.1]nonane

Catalytic hydrogenation of the olefin over Pd(OH)2/C in isopropanol under 50 psi hydrogen at 50 °C for 48 hours yields the saturated bicyclic amine (compound 6).

  • Catalyst handling : Caution due to hydrogen gas evolution and flammability.
  • Yield : 89.6% yield by quantitative NMR.

Boc Protection and Esterification

While the referenced procedure primarily details the synthesis up to the bicyclic amine stage, the introduction of the boc protecting group on the amino functionality and esterification to form the ethyl ester typically follows standard organic synthesis protocols:

  • Boc protection : Treatment of the bicyclic amine with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) in an aprotic solvent such as dichloromethane.
  • Esterification : Conversion of the carboxylic acid at the 3-position to the ethyl ester by reaction with ethanol in the presence of acid catalysts or via activation with coupling reagents.

These steps require careful optimization to maintain the bicyclic framework intact and to avoid side reactions.

Data Table Summarizing Key Reaction Conditions and Yields

Step Intermediate Compound Reagents/Conditions Temperature Yield (%) Purity (%) (HPLC/NMR)
1. Condensation & cyclization 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) Acetone-1,3-dicarboxylic acid, glutaraldehyde, benzylamine, H2SO4 0–25 °C 57 High (HPLC, qNMR)
2. Reduction 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (4) NaBH4 in MeOH, quench with HCl 0–25 °C 89 95.5 / 93.0
3. Dehydration 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene (5) 70% H2SO4 100 °C 93 97
4. Hydrogenation 9-Azabicyclo[3.3.1]nonane (6) Pd(OH)2/C, H2 (50 psi), isopropanol 50 °C 89.6 By qNMR
5. Boc protection & esterification Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate (Standard boc protection and esterification reagents) Ambient to reflux Variable Dependent on conditions

Research Findings and Analysis

  • The multi-step synthesis emphasizes control over reaction conditions, particularly temperature and pH, to ensure high selectivity and yield.
  • The use of benzyl protection during early steps facilitates purification and stability of intermediates, which is later removed or modified to introduce the boc group.
  • The bicyclic core synthesis via condensation of acetone-1,3-dicarboxylic acid and glutaraldehyde is a robust and scalable method, as demonstrated by the large-scale procedures in the literature.
  • The hydrogenation step requires careful handling due to safety concerns related to hydrogen gas and catalyst pyrophoricity.
  • The final boc protection and esterification steps, while standard, require optimization to avoid degradation of the bicyclic structure.

Additional Notes on Synthetic Variations

  • Alternative synthetic routes for bicyclo[3.3.1]nonane derivatives have been reviewed, highlighting the diversity of methods to access the core structure and functionalize it for biological activity.
  • Conformational considerations of bicyclic systems influence reactivity and protection strategies, which must be accounted for during synthesis planning.
  • The boc group is favored for its stability and ease of removal under mild acidic conditions, making it suitable for protecting the amino group during multi-step synthesis.

Q & A

Q. Basic

  • Carbon-13 NMR : Distinguishes chair-boat vs. double-chair conformers via chemical shift anisotropy .
  • X-ray crystallography : Resolves absolute configurations and hydrogen-bonding networks in crystalline derivatives .
    Advanced Tip : Dynamic NMR (DNMR) monitors conformational exchange in solution-phase studies .

How can low yields in coupling reactions involving this compound be addressed?

Q. Advanced

  • Radical-based conjugation : Employ keto-ABNO for selective C–H functionalization under mild conditions .
  • Protecting group compatibility : Ensure Boc stability under reaction conditions (e.g., avoid strong acids) .
    Troubleshooting : Monitor reaction progress via LC-MS to identify decomposition pathways early .

What role does the Boc group play in synthesis?

Basic
The Boc group:

  • Protects amines from unwanted nucleophilic attacks during multi-step syntheses .
  • Facilitates purification : Its hydrophobicity aids chromatographic separation .
    Removal Method : Use trifluoroacetic acid (TFA) in dichloromethane for clean deprotection .

How to evaluate the impact of substituents on bioactivity?

Q. Advanced

  • SAR studies : Synthesize analogs with varied substituents (e.g., benzyl, ethoxycarbonyl) and assay against biological targets .
  • Docking simulations : Predict binding affinities using molecular modeling software .
    Example : 3-Azabicyclo[3.3.1]nonane-1-carboxylate derivatives show enhanced activity when substituted with aromatic groups .

What computational methods predict reactivity and stability of intermediates?

Q. Advanced

  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways .
  • DFT calculations : Identifies transition states and stabilizes reactive intermediates .
    Application : Predict regioselectivity in Mannich reactions to prioritize synthetic routes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 2
Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate

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